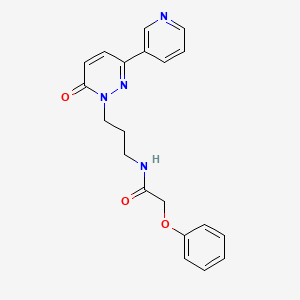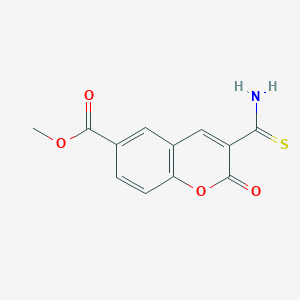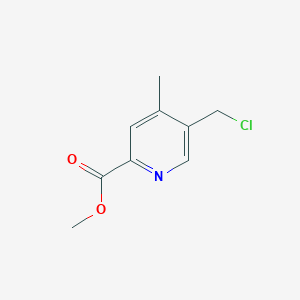
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl methyl ether (CMME) is an ether with the formula CH3OCH2Cl. It is used as an alkylating agent and industrial solvent to manufacture various products .
Synthesis Analysis
The synthesis of related compounds often involves dehydration of certain derivatives using hydrochloric acid . For instance, 5-Chloromethylfurfural (CMF) is obtained by dehydration of fructose and other cellulose derivatives .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Chloromethyl methyl ether, for example, has a simple structure with a chloromethyl group attached to a methoxy group .
Chemical Reactions Analysis
In organic synthesis, chloromethyl methyl ether is used for introducing the methoxymethyl ether (MOM) protecting group . It’s often referred to as MOM-Cl or MOM chloride .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its appearance, density, boiling point, and solubility in water. For example, Chloromethane, also called methyl chloride, is a colorless, sweet-smelling, flammable gas .
Scientific Research Applications
Ring Expansion and Chemical Modification
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate has been explored for its potential in ring expansion reactions. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared and rearranged to give methoxy- and cyano- derivatives, demonstrating its role in creating complex molecules through acid-catalysed ring contraction (Bullock et al., 1972). Additionally, the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, where methyl 5-methylpyridine-2-carboxylate played a crucial role, showcased its utility in the synthesis of pyridine rings and cycloadducts through Diels-Alder reactions (Danheiser et al., 2003).
Electrocatalytic Applications
Research has also focused on the electrocatalytic applications of derivatives of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid showcased the potential of using such derivatives for incorporating CO2 into organic molecules, offering a pathway for the synthesis of compounds like 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010). Another study on the electrochemical incorporation of electrophiles into biomass-derived platform molecule 5-(chloromethyl)furfural (CMF) demonstrated how such derivatives can be used to expand the derivative scope of biobased platform molecules (Ling et al., 2022).
Synthesis of Complex Molecules
The synthesis of complex molecules using Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate or its derivatives has been a subject of various studies. The synthesis and study of pyrido[3,4-d]pyrimidine analogs of pteroic acid from ethyl 5-amino-2-methyIpyridine-4-carboxylate highlight the compound's role in creating biologically relevant molecules (And & McKee, 1979).
Chemical Derivatization for Methylation Analysis
Furthermore, chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA has utilized derivatives for detecting modifications with single-base resolution in DNA, illustrating its importance in the field of epigenetics (Lu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(9(12)13-2)11-5-7(6)4-10/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFYQBSGSWDXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

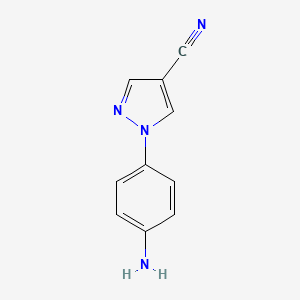
![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)
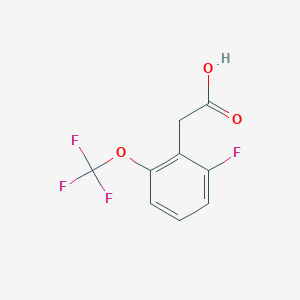

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)


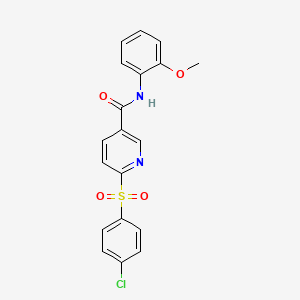
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
